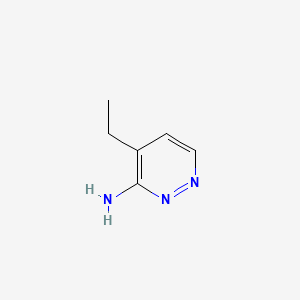

4-Ethylpyridazin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJICSHBUIEYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716981 | |

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314931-11-7 | |

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethylpyridazin-3-amine CAS 1314931-11-7 properties

This guide serves as an advanced technical reference for 4-Ethylpyridazin-3-amine (CAS 1314931-11-7) .[1] It is designed for medicinal chemists and process scientists utilizing this compound as a fragment in drug discovery or a building block in agrochemical synthesis.

CAS: 1314931-11-7 | Formula: C₆H₉N₃ | MW: 123.16 g/mol [1]

Executive Summary: The Scaffold Advantage

4-Ethylpyridazin-3-amine represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its pyridine analogs (e.g., 4-aminopyridine), the pyridazine ring introduces a second nitrogen atom, significantly altering the electronic landscape. This modification lowers the pKa of the ring nitrogen, reducing non-specific protein binding while maintaining a high dipole moment for specific interactions.

Key Applications:

-

Kinase Inhibitors: The 3-amino-pyridazine motif acts as a potent hinge-binding element , mimicking the adenine ring of ATP.[1]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~123 Da and distinct polarity vectors, it is an ideal "seed" fragment for growing high-affinity ligands.[1]

-

Bioisosterism: It serves as a metabolically distinct isostere for 3-aminopyridine and 2-aminopyrimidine moieties.[1]

Physicochemical Profile

The following data aggregates calculated and class-based properties. Due to the specific isomeric nature of CAS 1314931-11-7, experimental validation is recommended for critical solubility assays.[1]

| Property | Value (Predicted/Typical) | Significance in Drug Design |

| Molecular Weight | 123.16 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| LogP (Octanol/Water) | 0.4 – 0.7 | Amphiphilic; good membrane permeability potential. |

| TPSA | ~52 Ų | High polar surface area relative to size; favors solubility. |

| pKa (Ring N) | ~5.5 | Less basic than pyridine (pKa ~5.2-5.5); reduced lysosomal trapping.[1] |

| H-Bond Donors | 2 (Primary Amine) | Critical for donor-acceptor motifs in active sites.[1] |

| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | Facilitates water bridging and H-bond networking.[1] |

Synthetic Methodologies

Protocol A: The Pyridazinone Activation Route (Recommended)

This robust workflow builds the ring with the ethyl group already in place, ensuring regiochemical fidelity.

Step 1: Ring Construction (4-Ethyl-3(2H)-pyridazinone)

-

Reagents: Hydrazine hydrate, 2-ethyl-4-oxo-2-butenoic acid (or ethyl 2-ethyl-3-formylpropionate).[1]

-

Mechanism: Condensation of hydrazine with the dicarbonyl precursor followed by cyclization.

-

Process: Reflux in ethanol/acetic acid. The ethyl group at position 2 of the succinic precursor dictates the 4-position on the pyridazine ring.

Step 2: Aromatization/Activation (3-Chloro-4-ethylpyridazine)

-

Reagents: Phosphorus oxychloride (POCl₃).

-

Conditions: Reflux (90-100°C) for 2-4 hours.

-

Critical Note: POCl₃ converts the tautomeric enol (-OH) to a chloride leaving group, activating the position for nucleophilic attack.

Step 3: Amination (4-Ethylpyridazin-3-amine) [1]

-

Reagents: Aqueous Ammonia (25-30%) or Ethanolic Ammonia.[1]

-

Conditions: Sealed tube/autoclave at 120-140°C for 8-12 hours.

-

Purification: The product is basic. Acid-base extraction (dissolve in HCl, wash with DCM, basify with NaOH, extract into EtOAc) yields the free amine.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and the key intermediate transitions.

Figure 1: Step-wise synthesis of 4-ethylpyridazin-3-amine ensuring regiochemical control.

Medicinal Chemistry Application: The Hinge Binder

In kinase drug discovery, the "hinge region" of the ATP binding site is the primary anchor point. 4-Ethylpyridazin-3-amine is designed to exploit this via a Donor-Acceptor (D-A) motif.[1]

Mechanism of Action

-

Acceptor (N2): The nitrogen at position 2 of the pyridazine ring possesses a lone pair oriented to accept a hydrogen bond from the backbone amide NH of the kinase hinge (e.g., Val, Leu residues).

-

Donor (NH₂): The exocyclic 3-amino group donates a hydrogen bond to the backbone carbonyl of the hinge.

-

Hydrophobic Vector (Ethyl): The 4-ethyl group projects into the "gatekeeper" region or the solvent-exposed front pocket, providing a handle for selectivity tuning without significantly increasing molecular weight.[1]

Visualization: Pharmacophore Map

Figure 2: Interaction map showing the bidentate H-bond network typical of pyridazine kinase inhibitors.

Safety & Handling Protocols

As with many low-molecular-weight amines, strict safety adherence is non-negotiable.[1]

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as a potential sensitizer.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Stability: Stable under standard laboratory conditions but susceptible to oxidation over prolonged exposure to air. Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C.[1]

References

-

BenchChem. (2025). 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. Retrieved from

-

National Institutes of Health (NIH). (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds. Retrieved from

-

Molecules (MDPI). (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [1]

-

Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.[1] Retrieved from

-

ChemicalBook. (2024). 4-Aminopyridazine Synthesis and Properties. Retrieved from [1]

Sources

solubility of 4-ethylpyridazin-3-amine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Ethylpyridazin-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-ethylpyridazin-3-amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on first principles of chemical structure and intermolecular forces. It further presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to advance its application in discovery and development pipelines.

Introduction: The Significance of 4-Ethylpyridazin-3-amine

Heterocyclic compounds form the backbone of a vast array of functional molecules. Within this class, pyridazine derivatives are recognized as versatile intermediates and active moieties in medicinal and agricultural chemistry.[1] These compounds are subjects of research for potential applications in treating conditions such as Alzheimer's disease, depression, and anxiety.[1]

4-Ethylpyridazin-3-amine (C₆H₉N₃) is a substituted pyridazine characterized by an ethyl group at the 4-position and a primary amine at the 3-position. Its chemical structure suggests a nuanced solubility profile, governed by the interplay of its polar amine group, the aromatic pyridazine core, and the non-polar ethyl substituent. Understanding the solubility of this molecule is a critical first step in its journey from a laboratory curiosity to a viable candidate for development. Solubility dictates formulation strategies, bioavailability, and the feasibility of purification and scale-up processes. This guide provides the foundational knowledge and practical methodology to expertly characterize this crucial parameter.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2][3] To predict the solubility of 4-ethylpyridazin-3-amine, we must dissect its molecular structure.

-

Polar Moieties: The molecule contains two key polar features:

-

The pyridazine ring : A six-membered aromatic ring containing two adjacent nitrogen atoms. These nitrogen atoms, with their lone pairs of electrons, are sites for hydrogen bonding and dipole-dipole interactions.

-

The primary amine (-NH₂) group : This is a potent hydrogen-bond-donating and accepting group, significantly enhancing polarity and promoting solubility in protic solvents.[4][5]

-

-

Non-Polar Moiety: The ethyl (-CH₂CH₃) group is a hydrophobic hydrocarbon chain. This region interacts favorably with non-polar solvents through van der Waals forces.[3]

Predicted Solubility Profile:

-

High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine group and the ring nitrogens of 4-ethylpyridazin-3-amine.[3][6]

-

Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can accept hydrogen bonds, allowing for favorable interactions with the molecule's polar regions.

-

Lower Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The dominant polar nature of the pyridazine amine core will likely limit its solubility in solvents that rely solely on weaker van der Waals forces for interaction.[7] The hydrophobic ethyl group will contribute slightly to solubility in these solvents, but it is unlikely to overcome the influence of the polar functional groups.

The logical relationship between the compound's structure and its expected solubility is visualized below.

Caption: Predicted solubility based on molecular features.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard "excess solid" technique for determining thermodynamic solubility.[8] It is trustworthy because it ensures the solvent is fully saturated at a given temperature, providing a true measure of equilibrium solubility.

Materials and Equipment

-

4-Ethylpyridazin-3-amine (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant-temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-ethylpyridazin-3-amine to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent. Record the exact mass of the compound added.

-

Causality Check: Adding excess solid is the cornerstone of this method. It guarantees that the equilibrium established is between the saturated solution and the solid phase, defining the thermodynamic solubility limit.

-

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

-

Causality Check: Continuous agitation ensures a homogenous mixture and accelerates the dissolution process. Maintaining a constant temperature is critical, as solubility is temperature-dependent. The equilibration time must be sufficient to reach a steady state, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

-

Causality Check: This step prevents clogging of the filter and ensures that only the saturated supernatant is sampled.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved solid particles.

-

Self-Validation: Filtration is a critical self-validating step. Failure to remove microscopic solids would lead to an overestimation of the dissolved concentration, invalidating the result.

-

-

Dilution and Quantification: Accurately dilute the filtered saturate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated method (e.g., HPLC-UV) to determine the concentration of 4-ethylpyridazin-3-amine.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the workflow for this protocol.

Sources

- 1. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 2. chem.ws [chem.ws]

- 3. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lifechemicals.com [lifechemicals.com]

pKa values of 3-aminopyridazine derivatives

Topic: Physicochemical Profiling of 3-Aminopyridazine Derivatives: A Guide to pKa Modulation in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists

Executive Summary

The 3-aminopyridazine scaffold represents a privileged pharmacophore in modern drug discovery, widely utilized in kinase inhibitors (e.g., JAK, SYK, and CDK inhibitors) and GPCR ligands. Its utility stems from its ability to function as a bidentate hydrogen bond donor/acceptor pair within the kinase hinge region. However, the physicochemical behavior of this scaffold—specifically its acid dissociation constant (

This guide provides a definitive analysis of the ionization behavior of 3-aminopyridazine, resolving the "protonation site" controversy and providing actionable protocols for

Theoretical Framework: Electronic Structure & Ionization

To rationally design drugs containing this scaffold, one must first understand where and why protonation occurs.

The Protonation Site Controversy

Unlike simple amines, 3-aminopyridazine does not protonate at the exocyclic amine. The lone pair on the exocyclic nitrogen (

The Consensus Site: Protonation occurs at the ring nitrogen at position 2 (N2 ).

-

Mechanism: Protonation at N2 allows for the formation of a resonance-stabilized cation where the positive charge is delocalized between N2 and the exocyclic nitrogen. This creates a stable "amidine-like" system.

-

Why not N1? N1 is less basic due to the adjacent electron-withdrawing N2 and the lack of direct resonance stabilization from the C3-amino group.

Tautomeric Equilibrium

While the amino tautomer is the dominant species in solution (>99%), the imino form contributes to the electronic landscape during binding events. The high energy of the imino form is a key reason why the exocyclic nitrogen is not the primary proton acceptor.

Visualization: Resonance & Protonation Pathway

The following diagram illustrates the resonance stabilization that dictates the N2 protonation site.

Caption: Fig 1. Thermodynamic preference for N2 protonation driven by amidine-like resonance stabilization.

Structure-Property Relationships (SAR)

Modulating the

Table 1: Impact of Substituents on 3-Aminopyridazine Basicity

| Substituent (R) | Position | Electronic Effect | Predicted | Approx. | Rationale |

| -H (Parent) | -- | Reference | 0 | 5.2 | Baseline resonance stabilization. |

| -CH3 | 6 | Weak EDG (Inductive) | +0.3 to +0.5 | 5.6 | Alkyl donation stabilizes the cation. |

| -OCH3 | 6 | Strong EDG (Resonance) | +0.8 to +1.2 | 6.2 | Lone pair donation strongly stabilizes N2 cation. |

| -Cl | 6 | EWG (Inductive) | -2.0 to -2.5 | 2.9 | Strong inductive withdrawal destabilizes the cation. |

| -CF3 | 6 | Strong EWG | -3.0 to -3.5 | 1.8 | Strongest withdrawal; renders ring non-basic at phys. pH. |

| -NH2 | 6 | Strong EDG | +1.5 | 6.7 | Creates a symmetric, highly basic system. |

Note: Values are derived from comparative analysis of pyridine/pyridazine datasets and Hammett equation extrapolations [1][2].

Strategic Insight:

-

To increase solubility (lower LogD): Add EDGs (OMe, Me) to raise

above 6.0, ensuring a higher fraction of ionization at intestinal pH. -

To increase permeability (higher LogD): Add EWGs (Cl, CF3) to lower

below 4.0, ensuring the neutral species dominates at physiological pH (7.4).

Experimental Determination: Validated Protocols

For 3-aminopyridazine derivatives, UV-metric titration (Spectrophotometric) is superior to Potentiometric titration.

-

Reasoning: Many kinase inhibitors have low aqueous solubility (<10 µM). Potentiometry requires mM concentrations. UV-metric methods work at µM levels and leverage the distinct spectral shift between the neutral and protonated pyridazine ring.

Protocol: High-Throughput UV-Metric Determination

Reagents:

-

Universal Buffer (Briton-Robinson or Phosphate-Citrate) covering pH 2.0 – 10.0.

-

Stock solution of analyte (10 mM in DMSO).

Workflow:

-

Sample Prep: Dilute stock to 50 µM in buffers ranging from pH 2.0 to 10.0 (0.5 pH increments). Ensure DMSO < 2%.

-

Blanking: Prepare identical buffer plates without compound to subtract background absorbance.

-

Spectral Scan: Measure Absorbance (200–400 nm).

-

Isosbestic Point Identification: Locate wavelengths where absorbance is pH-independent (validates a 2-state equilibrium).

-

Data Fitting: Plot Absorbance vs. pH at

of the neutral species. Fit to the Henderson-Hasselbalch equation.

Visualization: UV-Metric Workflow

Caption: Fig 2. Step-by-step workflow for spectrophotometric pKa determination of low-solubility scaffolds.

Implications for Drug Design

Kinase Hinge Binding

In the kinase hinge region, the 3-aminopyridazine motif typically adopts a specific binding mode:

-

N2 (Ring): Accepts a hydrogen bond from the backbone NH of the hinge residue.

-

Exocyclic

: Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

Critical Design Note: If the

Solubility vs. Permeability Trade-off

-

Low pH (Stomach): A

of ~5.2 ensures the molecule is ionized (protonated) and soluble. -

Neutral pH (Blood/Tissue): The molecule becomes neutral, facilitating passive membrane diffusion.

-

Optimization: If a lead compound has poor oral bioavailability, check the

. If it is < 3.0 (e.g., due to multiple EWGs), it may never ionize in the gut, limiting dissolution.

References

-

Substituent Effects on Basicity

-

Experimental Values & Properties

- Title: 3-Aminopyridazine PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Medicinal Chemistry Applications

- Title: Pyridine and Pyridazine Scaffolds in Drug Discovery.

- Source: N

-

URL:[Link]

-

Methodology (UV-Metric)

Sources

4-Ethylpyridazin-3-amine: Technical Safety & Handling Guide

[1]

Document Control:

-

Subject: 4-Ethylpyridazin-3-amine (CAS: 1314931-11-7)[1][2][3]

-

Document Type: Technical Whitepaper & Safety Protocol

-

Version: 2.0 (Research & Development Focus)

Executive Summary

4-Ethylpyridazin-3-amine is a specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] Unlike common reagents, its safety profile is dictated by the unique electronic properties of the 1,2-diazine (pyridazine) ring system. This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's reactivity, toxicology, and handling requirements to ensure data integrity and personnel safety in high-throughput screening (HTS) and medicinal chemistry workflows.

Chemical Identity & Physicochemical Profiling[1][4]

Understanding the physicochemical baseline is critical for predicting solubility, membrane permeability, and reactivity during synthesis.

| Property | Specification | Technical Note |

| CAS Number | 1314931-11-7 | Unique identifier for inventory tracking.[1] |

| IUPAC Name | 4-Ethylpyridazin-3-amine | Core scaffold: 1,2-diazine.[1] |

| Molecular Formula | C₆H₉N₃ | High nitrogen content implies potential basicity. |

| Molecular Weight | 123.16 g/mol | Fragment-like; favorable for lead optimization. |

| Predicted LogP | ~0.65 | Moderate hydrophilicity; likely water-soluble at low pH. |

| Predicted pKa | ~5.0 - 6.0 | The 3-amino group is less basic than pyridine analogs due to the adjacent ring nitrogen (alpha-effect/electron withdrawal).[1] |

| Physical State | Solid (Crystalline) | Hygroscopic potential requires desiccated storage. |

Hazard Identification & Risk Assessment (GHS)[1][4][5]

While specific toxicological data for this exact analog is limited, "read-across" toxicology from the structural parent pyridazin-3-amine (CAS 5469-70-5) and related alkyl-aminopyridazines dictates the following precautionary profile.

Mechanistic Hazard Analysis

-

Acute Toxicity (Oral): Pyridazines are metabolically active. The hydrazine-like motif (N-N bond) can be metabolically cleaved or oxidized, potentially generating reactive intermediates.

-

Irritation (pH Driven): As a primary amine, aqueous solutions will be alkaline (pH > 8), causing immediate irritation to mucous membranes and corneal tissue.

-

Sensitization: Heterocyclic amines are structural alerts for skin sensitization; avoid repeated dermal contact.

GHS Classification (Predicted/Read-Across)[1]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Decision Tree

The following logic flow dictates the PPE and engineering controls based on the state of the material.

Figure 1: Operational safety decision tree for handling aminopyridazines.

Safe Handling & Storage Protocols

The "Amine Integrity" Storage Protocol

Aminopyridazines are prone to oxidation (N-oxide formation) and carbonate formation (absorbing CO₂ from air) if stored improperly.[1]

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Experimental Workflow: Solubilization

Objective: Prepare a 100 mM stock solution for biological assay without precipitating the free base.

-

Solvent Choice: DMSO is the preferred solvent. Avoid protic solvents (MeOH/EtOH) for long-term stock storage to prevent slow solvolysis or ester exchange if used in subsequent coupling.

-

Acidification: If solubility is poor in aqueous media, add 1.0 equivalent of HCl or Formic Acid to protonate the exocyclic amine (forming the salt), which drastically improves aqueous solubility.

Synthesis & Application Context

In drug discovery, 4-Ethylpyridazin-3-amine is a versatile nucleophile.[1] It is commonly employed in SɴAr (Nucleophilic Aromatic Substitution) reactions or Buchwald-Hartwig Cross-Couplings to install the pyridazine moiety onto larger scaffolds.

Mechanistic Pathway: Pyridazine Functionalization

The 3-amino group acts as the nucleophile. However, the N2 nitrogen of the ring can also be nucleophilic, leading to potential regioselectivity issues (N-alkylation vs. exocyclic N-alkylation).[1]

Figure 2: Primary synthetic route via ammonolysis of the chloro-precursor.[1] Note the risk of over-alkylation.

Emergency Response & First Aid

This section prioritizes scientific causality over generic advice.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Irrigate 15+ mins with saline/water.[1][4] Lift eyelids. | Amines are lipophilic bases; they penetrate the corneal epithelium rapidly. Immediate dilution is vital to prevent permanent alkaline burns. |

| Skin Contact | Wash with soap and water.[4][6] Do not use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the compound deeper into the dermis. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting risks aspirating the alkaline compound into the lungs (chemical pneumonitis). |

| Inhalation | Move to fresh air.[7][4][5][6] Monitor for 24h. | Delayed pulmonary edema is possible with nitrogenous irritants. |

References

-

PubChem Compound Summary. (2025). Pyridazin-3-amine (CID 118425).[1] National Center for Biotechnology Information. [Link][1]

-

European Chemicals Agency (ECHA). (2025).[8] C&L Inventory: Pyridazine derivatives. [Link][1]

- Journal of Medicinal Chemistry. (2016). Pyridazine Scaffolds in Kinase Inhibitor Design. (General reference for scaffold utility).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1314931-11-7|4-Ethylpyridazin-3-amine|BLD Pharm [bldpharm.com]

- 3. 4-ethylpyridazin-3-aMine | 1314931-11-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between 4-ethylpyridazin-3-amine and 4-aminopyridazine

This guide provides an in-depth technical analysis comparing 4-ethylpyridazin-3-amine and 4-aminopyridazine , focusing on their structural divergences, electronic properties, synthetic accessibility, and medicinal chemistry applications.

Structural Divergence, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

In the landscape of nitrogen heterocycles, pyridazines (1,2-diazines) are critical bioisosteres for phenyl and pyridine rings, offering unique polarity and hydrogen-bonding capabilities.

-

4-Aminopyridazine is a fundamental scaffold often used to probe electronic requirements of a binding pocket or as a precursor to fused systems (e.g., imidazo[1,2-b]pyridazines).

-

4-Ethylpyridazin-3-amine is a highly functionalized "ortho-substituted" regioisomer. The presence of the ethyl group at C4 adjacent to the amine at C3 introduces steric pressure and lipophilicity (LogP) modulation that drastically alters the molecule's pharmacokinetic profile and binding kinetics compared to the unsubstituted 4-amino isomer.

Structural & Electronic Analysis

Nomenclature and Regiochemistry

The fundamental difference lies in the position of the amine relative to the ring nitrogens and the alkyl substituent.

| Feature | 4-Aminopyridazine | 4-Ethylpyridazin-3-amine |

| IUPAC Name | Pyridazin-4-amine | 4-Ethylpyridazin-3-amine |

| Amine Position | C4 (Meta-like to N1/N2) | C3 (Ortho to N2) |

| Substituents | None | Ethyl group at C4 |

| Symmetry | ||

| Steric Environment | Unhindered | Ortho-Effect: Ethyl group at C4 sterically crowds the C3-amine. |

Electronic Properties and Basicity (pKa)

Pyridazines are electron-deficient (π-deficient) heterocycles. The position of the amino group dictates the basicity and site of protonation.

-

4-Aminopyridazine (

): The amino group at C4 can donate electron density into the ring via resonance, stabilizing the conjugate acid. Protonation typically occurs at N1 (para to the amine) to maximize resonance stabilization. -

4-Ethylpyridazin-3-amine (

):-

Resonance: The C3-amine is directly adjacent to N2. This creates an amidine-like system (

), but the electron-withdrawing nature of the adjacent N2 reduces the availability of the exocyclic nitrogen lone pair. -

Steric Inhibition: The C4-ethyl group can force the C3-amino group slightly out of planarity, reducing orbital overlap (

) and potentially lowering the pKa compared to unsubstituted 3-aminopyridazine.

-

Tautomerism

-

4-Aminopyridazine: Exists almost exclusively in the amino form.

-

4-Ethylpyridazin-3-amine: Predominantly exists in the amino form in solution, but the proximity of the amine to the ring nitrogen (N2) allows for a kinetically accessible imino tautomer, which can be relevant in specific enzyme active sites (e.g., kinase hinge regions).

Synthetic Methodologies

The synthesis of these two molecules requires divergent strategies. 4-Aminopyridazine is often accessed via reduction, while the substituted 3-amine requires regioselective construction.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways. Pathway A utilizes reduction of the nitro-oxide scaffold. Pathway B employs a modular cross-coupling approach to install the ethyl group.

Protocol A: Synthesis of 4-Aminopyridazine

Mechanism: Reduction of 4-nitropyridazine-1-oxide. Rationale: Direct amination of pyridazine is difficult due to poor nucleophilicity. The N-oxide activates the ring for nitration, and subsequent reduction removes the oxide and reduces the nitro group simultaneously.

-

Reagents: 4-Nitropyridazine-1-oxide (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid.

-

Procedure:

-

Suspend 4-nitropyridazine-1-oxide in glacial acetic acid.

-

Add iron powder portion-wise while maintaining temperature

(Exothermic). -

Heat to

for 2 hours. -

Filter hot through Celite to remove iron salts.[1]

-

Concentrate filtrate; neutralize with saturated

. -

Extract with EtOAc (x3), dry over

, and concentrate.

-

-

Yield: Typically 70-85%.[2]

Protocol B: Synthesis of 4-Ethylpyridazin-3-amine

Mechanism: Regioselective bromination followed by Suzuki-Miyaura coupling. Rationale: Direct ethylation (Minisci reaction) often yields mixtures of C4/C5 isomers. The bromination/coupling route is self-validating and regiochemically pure.

-

Step 1: Bromination

-

Substrate: 3-Amino-6-chloropyridazine (Commercial).

-

Reagents: NBS (1.05 eq),

(Solvent). -

Protocol: Dissolve substrate in acetonitrile. Add NBS at

. Stir at RT for 4h. The amino group directs bromine to the ortho-position (C4). -

Outcome: 3-Amino-4-bromo-6-chloropyridazine.

-

-

Step 2: Suzuki Coupling

-

Reagents: Ethylboronic acid (1.5 eq),

(5 mol%), -

Protocol: Degas solvents. Combine reagents in a sealed tube. Heat at

for 12h under Argon. -

Workup: Filter, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

-

-

Step 3: Hydrodechlorination

-

Reagents:

(balloon), 10% Pd/C, MeOH, -

Protocol: Hydrogenate at RT for 6h. The C6-Cl is labile and removed, leaving the C4-ethyl and C3-amine intact.

-

Medicinal Chemistry Implications[3][4][5][6][7][8]

SAR and Binding Modes

-

4-Aminopyridazine: Acts as a monodentate donor or acceptor depending on the pocket. It is often too polar to cross the BBB effectively without lipophilic substitution.

-

4-Ethylpyridazin-3-amine:

-

Kinase Hinge Binder: The N2-nitrogen (acceptor) and C3-amine (donor) form a classic "donor-acceptor" motif suitable for binding to the hinge region of kinases (e.g., ATP binding site).

-

Lipophilic Clamp: The C4-ethyl group can access small hydrophobic pockets (gatekeeper residues) adjacent to the hinge, improving potency and selectivity over the unsubstituted analog.

-

Physicochemical Comparison[9][10][11]

| Property | 4-Aminopyridazine | 4-Ethylpyridazin-3-amine | Impact on Drug Design |

| MW | 95.10 | 123.16 | Small fragment vs. functionalized core. |

| cLogP | -0.8 (Hydrophilic) | ~0.5 (Amphiphilic) | Ethyl group improves membrane permeability. |

| TPSA | ~52 | ~52 | Similar polar surface area. |

| H-Bond Donors | 1 ( | 1 ( | Identical count, different vector. |

| Metabolic Liability | N-oxidation | Ethyl oxidation ( | Ethyl group introduces a soft metabolic spot. |

Visualization of Electronic Resonance

Figure 2: Electronic comparison. The 3-amino isomer benefits from amidine-like resonance, but the ethyl group introduces steric strain that may modulate this electronic delocalization.

References

-

Coelho, A., et al. (2004). "Expeditive Synthesis of 4-Substituted 3-Aminopyridazines." Synthesis, 2004(16), 2721-2724.

-

Kuraishi, T. (1956). "Synthesis of 4-Aminopyridazine." Pharmaceutical Bulletin, 4(2), 137-138.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Pyridazine bioisosteres).

- Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals... in the alkylation of heterocycles." Tetrahedron, 27(15), 3575-3579.

Sources

Methodological & Application

Application Note & Protocol: A Facile One-Pot, Three-Component Synthesis of 3-Amino-4-Alkylpyridazine Scaffolds

Abstract and Introduction

The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that often impart favorable pharmacokinetic profiles and potent biological activity.[1] Specifically, the 3-aminopyridazine scaffold is a core component of several approved pharmaceuticals, highlighting its significance in drug design and development.[1] Traditional multi-step syntheses of substituted pyridazines can be time-consuming, inefficient, and generate significant waste. This application note details a robust and efficient one-pot, three-component methodology for the synthesis of 3-amino-4-alkylpyridazine-5-carbonitriles, valuable building blocks for drug discovery programs. The protocol leverages the condensation of an aliphatic aldehyde, malononitrile, and hydrazine hydrate under mild conditions, offering high atom economy and operational simplicity. This approach avoids the need for isolating intermediates, thereby streamlining the synthetic process and providing rapid access to a library of diverse pyridazine derivatives.

Mechanism and Rationale: The Logic of the One-Pot Cascade

The synthesis proceeds via a well-orchestrated cascade of reactions within a single pot, beginning with the base-catalyzed Knoevenagel condensation of an aliphatic aldehyde with malononitrile. This step forms a highly reactive α,β-unsaturated dinitrile intermediate (an alkylidene malononitrile).

The subsequent steps involve this intermediate reacting with hydrazine. The initial step is a Michael addition of one of the hydrazine nitrogens to the electron-deficient β-carbon of the alkylidene malononitrile. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks one of the nitrile groups. The resulting cyclic intermediate then undergoes tautomerization to achieve aromaticity, yielding the stable 3-amino-4-alkylpyridazine-5-carbonitrile product. The entire sequence is driven by the formation of the thermodynamically stable aromatic pyridazine ring.

This one-pot approach is highly efficient because the reactive intermediates are generated and consumed in situ, minimizing side reactions and purification steps that plague classical multi-step syntheses.[2][3] The choice of hydrazine hydrate as the nitrogen source is critical, as it serves as both the nucleophile for the initial addition and the building block for the heterocyclic ring.[4][5]

Figure 1: Proposed workflow for the one-pot, three-component synthesis of 3-amino-4-alkylpyridazines.

Detailed Experimental Protocol

This protocol provides a general procedure. The reaction is amenable to a variety of aliphatic aldehydes. Optimization of reaction time and temperature may be necessary for specific substrates.

3.1 Materials and Reagents

-

Aliphatic Aldehyde (e.g., isobutyraldehyde, propionaldehyde): 10 mmol, 1.0 eq

-

Malononitrile: 10 mmol, 1.0 eq

-

Hydrazine Hydrate (80% in water): 20 mmol, 2.0 eq

-

Ethanol (95%): 20 mL

-

Piperidine (catalyst): 0.5 mmol, 0.05 eq

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel)

-

TLC plates (Silica gel 60 F254)

3.2 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aliphatic aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

-

Catalyst Addition: Add piperidine (0.5 mmol) to the mixture. Stir at room temperature for 10 minutes. A slight exotherm may be observed.

-

Hydrazine Addition: Slowly add hydrazine hydrate (20 mmol) to the stirring solution over 5 minutes. The reaction mixture may change color or become cloudy.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A precipitate will typically form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL) to remove residual impurities.

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight. The resulting solid can be further purified by recrystallization from ethanol if necessary.[6]

Expected Results and Characterization

The protocol typically affords the desired 3-amino-4-alkylpyridazine-5-carbonitrile products in good to excellent yields. The products are usually obtained as crystalline solids.

Table 1: Representative Yields for Various Alkyl Substituents

| Entry | Aldehyde (R-CHO) | Alkyl Group (R) | Typical Yield (%) | M.P. (°C) |

| 1 | Propionaldehyde | Ethyl | 85% | 210-212 |

| 2 | Isobutyraldehyde | Isopropyl | 82% | 225-227 |

| 3 | Butyraldehyde | n-Propyl | 88% | 198-200 |

Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and the presence of the alkyl group. The amino protons typically appear as a broad singlet in the ¹H NMR spectrum.[6][7]

-

FT-IR Spectroscopy: To identify key functional groups. Expect characteristic peaks for the amino group (N-H stretching around 3300-3450 cm⁻¹), the nitrile group (C≡N stretching around 2220 cm⁻¹), and C=N/C=C bonds of the pyridazine ring (around 1550-1650 cm⁻¹).[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[6][7]

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.[6][7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Incomplete Knoevenagel condensation. | Ensure the aldehyde is of good quality. Add the piperidine catalyst and stir for a longer initial period (e.g., 30 min) before adding hydrazine. |

| Inactive hydrazine hydrate. | Use a fresh bottle of hydrazine hydrate. | |

| Reaction time is insufficient. | Extend the reflux time and monitor carefully by TLC. | |

| Formation of Oily Product or Impure Solid | Side reactions due to excessive heat. | Maintain a gentle reflux; avoid overheating. |

| Incomplete reaction. | Ensure the reaction has gone to completion via TLC before work-up. | |

| Impure starting materials. | Use purified aldehydes and malononitrile. | |

| Difficulty in Crystallization | Product is highly soluble in the reaction mixture. | After cooling to room temperature, reduce the solvent volume under reduced pressure before cooling in an ice bath. Alternatively, add cold water dropwise to induce precipitation. |

Safety Precautions

-

Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Malononitrile: Is toxic if inhaled or absorbed through the skin. Handle with care in a fume hood.

-

Piperidine: Is a flammable and corrosive liquid. Avoid contact with skin and eyes.

-

Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle or oil bath, away from open flames.

Conclusion

The described one-pot, three-component synthesis provides a highly effective and straightforward route to 3-amino-4-alkylpyridazine-5-carbonitriles. Its operational simplicity, use of readily available starting materials, and high yields make it an attractive method for academic research and industrial drug development professionals. This protocol facilitates the rapid generation of compound libraries for screening and the synthesis of key intermediates for more complex molecular targets.

References

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1115-1129. Available at: [Link]

-

D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2296. Available at: [Link]

-

Nongkhlaw, R. L., et al. (2003). A NOVEL ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDAZINES: A GENERAL METHOD OF PREPARATION OF 3,4,6-TRI ARYL PYRIDAZINES. Indian Journal of Chemistry - Section B, 42B(12), 3109-3112. Available at: [Link]

-

Shaabani, A., et al. (2013). Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence. ACS Combinatorial Science, 15(6), 278–286. Available at: [Link]

-

Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1154. Available at: [Link]

-

Shaabani, A., et al. (2013). Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. PubMed, 15(6), 278-86. Available at: [Link]

-

Unknown Author. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Organic Chemistry Portal. Available at: [Link]

-

Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

-

Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-236. Available at: [Link]

-

Attanasi, O. A., et al. (2009). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 11(1), 121-124. Available at: [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. Available at: [Link]

-

Vitaku, E., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1166-1188. Available at: [Link]

-

Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

-

Kantam, M. L., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Journal of Chemical Sciences, 123(1), 63-69. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 3. ias.ac.in [ias.ac.in]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

using 4-ethylpyridazin-3-amine for fused heterocycle formation

Application Note: Strategic Synthesis of Fused Heterocycles using 4-Ethylpyridazin-3-amine

Abstract

This technical guide details the application of 4-ethylpyridazin-3-amine as a specialized building block for the construction of fused heterocyclic systems, specifically 8-ethylimidazo[1,2-b]pyridazines . While 3-aminopyridazines are common precursors for privileged kinase inhibitor scaffolds (e.g., Ponatinib analogs), the 4-ethyl substituted variant offers unique pharmacological advantages by introducing lipophilicity and metabolic stability at the C8 position of the fused system. This note addresses the specific regiochemical challenges posed by the steric bulk of the 4-ethyl group and provides optimized protocols for Hantzsch-type condensation and Groebke-Blackburn-Bienaymé (GBB) multi-component reactions.

Part 1: Chemical Profile & Reactivity Analysis

Structural Considerations

The core challenge in utilizing 4-ethylpyridazin-3-amine lies in the ortho-substituent effect . The ethyl group at position 4 is immediately adjacent to the exocyclic amine at position 3.

-

Steric Crowding: The ethyl group creates significant steric hindrance around the exocyclic amine (

) and the adjacent ring carbon. -

Electronic Influence: The ethyl group is a weak electron donor (+I effect), which slightly increases the basicity of the ring nitrogens.

-

Regioselectivity (N2 vs. N1): In the formation of imidazo[1,2-b]pyridazines, the reaction typically proceeds via initial alkylation of the ring nitrogen N2 (adjacent to the amine), followed by cyclization. The 4-ethyl group may kinetically retard the final ring-closure step due to steric clash with the incoming electrophile, requiring higher activation energies than unsubstituted analogs.

Target Scaffold Numbering

It is critical to track the substituent mapping from precursor to product:

-

Precursor: 4-ethylpyridazin-3-amine

-

Product: 8-ethylimidazo[1,2-b]pyridazine

-

Note: The 4-ethyl group of the starting material becomes the 8-ethyl group in the fused system, a position often exploited in medicinal chemistry to modulate binding pocket occupancy.

Part 2: Experimental Protocols

Protocol A: Condensation with -Haloketones (Hantzsch-Type)

Primary route for synthesizing 2-substituted-8-ethylimidazo[1,2-b]pyridazines.

Mechanism:

The reaction proceeds via an

Materials:

-

4-ethylpyridazin-3-amine (1.0 equiv)

- -Bromoacetophenone (or substituted analog) (1.1 equiv)

-

Solvent: Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME) for higher temperatures

-

Base: Sodium Bicarbonate (

)[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylpyridazin-3-amine (1.0 mmol) in anhydrous Ethanol (5 mL).

-

Addition: Add the

-haloketone (1.1 mmol) in one portion at room temperature. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Critical Insight: Due to the 4-ethyl steric hindrance, reaction times may be 2x longer than for 6-substituted analogs. Monitor via LC-MS.

-

-

Workup:

-

Cool reaction to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in Ethyl Acetate and wash with saturated aqueous

(to neutralize the HBr byproduct and liberate the free base).

-

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary Table: Solvent Effects on Yield

| Solvent | Temp ( | Time (h) | Yield (%) | Notes |

| Ethanol | 78 | 6 | 65-75 | Standard protocol; cleanest profile. |

| DME | 85 | 4 | 70-80 | Better for sterically demanding ketones. |

| DMF | 100 | 2 | 40-50 | Lower yield due to polymerization side-products. |

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Advanced route for synthesizing 3-amino-substituted scaffolds.

Mechanism: A [4+1] cycloaddition involving the amidine moiety of the aminopyridazine, an aldehyde, and an isocyanide.

Materials:

-

4-ethylpyridazin-3-amine (1.0 equiv)

-

Benzaldehyde derivative (1.0 equiv)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

-

Catalyst: Scandium(III) triflate [

] (5 mol%) or -

Solvent: Methanol:DCM (1:1)

Step-by-Step Procedure:

-

Mixing: In a sealed tube, combine 4-ethylpyridazin-3-amine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH:DCM (2 mL). Stir for 30 minutes to allow pre-formation of the imine intermediate.

-

Expert Note: The 4-ethyl group slows imine formation. Do not skip this pre-stirring step.

-

-

Catalysis: Add

(0.05 mmol) followed by the isocyanide (1.1 mmol). -

Reaction: Seal the tube and heat to

for 12 hours. -

Workup: Dilute with DCM, wash with water, and purify via automated flash chromatography.

Part 3: Visualization & Pathways

Figure 1: Reaction Mechanism & Steric Influence

Caption: Mechanism of imidazo[1,2-b]pyridazine formation highlighting the steric interaction of the 4-ethyl group during the ring-closure step.

Figure 2: Workflow Decision Matrix

Caption: Decision tree for selecting the optimal synthetic route based on target substitution pattern.

References

-

Garrido, A., et al. (2021).[2] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

-

Baenziger, M., et al. (2017).[3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

-

Goel, R., et al. (2013). "Synthesis and biological evaluation of imidazo[1,2-b]pyridazines." Organic Chemistry Portal. Link

-

SciELO. (2019). "Comparative Study on the Groebke-Blackburn-Bienaymé Reaction Catalyzed by Rare Earth Triflates." Journal of the Brazilian Chemical Society. Link

Sources

- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]

- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

Advanced Reductive Amination Protocols for Aminopyridazine Precursors

Executive Summary

Aminopyridazines are critical scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, GABA antagonists, and GPCR ligands. However, their functionalization via reductive amination presents a distinct synthetic challenge.[1] The electron-deficient nature of the diazine ring significantly reduces the nucleophilicity of the exocyclic amine, rendering standard protocols (e.g., neat methanol with borohydride) sluggish or ineffective.

This guide details two optimized protocols designed to overcome the intrinsic low reactivity of aminopyridazines. We prioritize a Titanium(IV) Isopropoxide-mediated pathway as the "Gold Standard" for difficult substrates, alongside a Modified Sodium Triacetoxyborohydride (STAB) protocol for more reactive aldehydes.

Mechanistic Insight & Causality

The Nucleophilicity Problem

In aminopyridazines, the lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridazine ring. Furthermore, the ring nitrogens (

-

Consequence: The formation of the hemiaminal and subsequent imine (Schiff base)—the rate-determining step in reductive amination—is heavily disfavored compared to aniline or alkyl amines.

-

Solution: We must drive the equilibrium toward the imine using a Lewis acid that acts dualistically: activating the carbonyl oxygen and scavenging the water byproduct.

The Selectivity Challenge

Aminopyridazines possess multiple nucleophilic sites. While the exocyclic amine is the desired target, the ring nitrogens can undergo alkylation under forcing conditions with alkyl halides. Reductive amination is preferred because it proceeds via an imine intermediate, which can only form on the exocyclic amine, thereby ensuring regioselectivity .

Decision Matrix: Protocol Selection

Use the following logic flow to select the appropriate method for your specific substrate pair.

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Experimental Protocols

Method A: Modified STAB Protocol (For Reactive Aldehydes)

Best for: Unhindered aliphatic aldehydes or electron-rich aromatic aldehydes reacting with 3- or 4-aminopyridazine.

Rationale: Sodium triacetoxyborohydride (STAB) is milder than

Reagents:

-

Aminopyridazine precursor (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Glacial Acetic Acid (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Protocol:

-

Imine Pre-equilibrium: In a flame-dried vial, suspend the aminopyridazine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Add the aldehyde (1.1 equiv) followed by Glacial Acetic Acid (1.0 equiv).

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Do not add the reducing agent yet. This allows the "unfavorable" imine equilibrium to establish.

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of

or decomposition). -

Monitoring: Seal and stir at RT. Monitor via LC-MS after 2 hours.

-

Checkpoint: If starting material persists after 4 hours, add a second portion of STAB (0.5 equiv) and increase AcOH by 0.5 equiv.

-

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes to quench borate complexes. -

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate.[2]

Method B: Titanium(IV) Isopropoxide Mediated (The "Workhorse")

Best for: Ketones, hindered aldehydes, and highly electron-deficient aminopyridazines (e.g., chloropyridazines).

Rationale: This method utilizes

Reagents:

-

Aminopyridazine precursor (1.0 equiv)

-

Ketone/Aldehyde (1.1 – 1.5 equiv)

-

Titanium(IV) isopropoxide (

) (1.2 – 1.5 equiv) -

Reducing Agent: Sodium Borohydride (

) (2.0 equiv) or Sodium Cyanoborohydride ( -

Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Protocol:

-

Complexation: In a flame-dried flask under Argon/Nitrogen, combine the aminopyridazine (1.0 equiv) and the ketone/aldehyde (1.2 equiv).

-

Titanium Addition: Add anhydrous THF (0.3 M) followed by neat

(1.5 equiv) via syringe.-

Observation: The solution often turns yellow/orange, indicating titanium-complex formation.

-

-

Imine Formation: Stir at RT for 12–18 hours.

-

Note: For extremely hindered ketones, refluxing the THF solution for 4–6 hours may be necessary before reduction.

-

-

Reduction:

-

Option 1 (Standard): Cool the mixture to 0°C. Add Ethanol (2 mL/mmol) to dilute, then add

(2.0 equiv) carefully (exothermic). -

Option 2 (Selectivity): If functional groups sensitive to

are present (e.g., esters), use

-

-

Workup (The "Titanium Emulsion" Fix):

-

After reaction completion (LC-MS), add water (1 mL/mmol). A thick white precipitate (

) will form. -

Crucial Step: Dilute with EtOAc and filter the entire mixture through a pad of Celite. Wash the Celite pad thoroughly with EtOAc. This prevents the formation of intractable emulsions during extraction.

-

-

Purification: The filtrate is washed with brine, dried (

), and concentrated. Flash chromatography is usually required to remove titanium residues.

Data Summary & Troubleshooting

Comparative Efficiency Table

| Variable | Method A (STAB/AcOH) | Method B ( |

| Substrate Scope | Reactive Aldehydes | Ketones & Deactivated Aldehydes |

| Reaction Time | 2 - 6 Hours | 12 - 24 Hours |

| Water Tolerance | Low (STAB decomposes) | High (Ti scavenges water) |

| Workup Difficulty | Low (Bicarbonate wash) | Medium (Requires Celite filtration) |

| Typical Yield | 60 - 85% | 75 - 95% |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Imine formation failed. | Switch to Method B. Heat the Ti-complexation step to 60°C. |

| Low Conversion (Stalled) | Equilibrium issue. | Add molecular sieves (4Å) to Method A. Increase Ti equivalents in Method B. |

| Over-alkylation (Dialkyl) | Primary amine too reactive. | Use stoichiometric aldehyde (0.95 equiv). Use Method B (Ti sterically hinders 2nd addition). |

| Emulsion during workup | Titanium hydroxides. | Do not skip the Celite filtration step. Use 1M NaOH to solubilize Ti salts if Celite fails. |

References

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines". Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206. Link

-

Barbero, M.; Cadamuro, S.; Dughera, S. (2006). "Reductive amination of carbonyl compounds with NaBH4 in the presence of Ti(OiPr)4: an environmentally friendly synthesis of secondary and tertiary amines". Synthesis, 2006(19), 3291-3298. Link

Sources

- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 3-Amino-4-Ethylpyridazine

Topic: Regiocontrol and Purification Strategies for 3-Amino-4-Ethylpyridazine Document ID: TS-PYR-3A4E-001 Last Updated: February 22, 2026 Audience: Synthetic Chemists, Process Development Scientists

Introduction: The Regioisomer Challenge

Synthesizing 3-amino-4-ethylpyridazine is notoriously difficult due to the lack of inherent regioselectivity in standard alkylation protocols. The most common synthetic route—the Minisci radical alkylation of 3-aminopyridazine—typically yields a statistical mixture of the 4-ethyl (Target), 5-ethyl (Meta-Impurity), and 6-ethyl (Alpha-Impurity) isomers.

This guide provides a definitive workflow for identifying, preventing, and removing these isomers. It moves beyond generic advice, offering specific NMR diagnostics and solubility-based purification protocols.

Module 1: Diagnostic & Triage (Isomer Identification)

Before attempting purification, you must quantify your isomer ratio. Standard LC-MS is often insufficient for distinguishing regioisomers with identical mass (

The NMR "Fingerprint" Protocol

Solvent: DMSO-

| Isomer | Proton Pattern | Coupling Constant ( | Diagnostic Signal |

| 3-Amino-4-ethyl (Target) | H-5, H-6 (Vicinal) | Doublet at ~8.5 ppm (H-6). Presence of a strongly deshielded proton alpha to nitrogen confirms position 6 is open. | |

| 3-Amino-5-ethyl (Major Impurity) | H-4, H-6 (Meta) | Two singlets (or very tight doublets). Lack of strong vicinal coupling. | |

| 3-Amino-6-ethyl (Minor Impurity) | H-4, H-5 (Vicinal) | Absence of signal >8.0 ppm. The alpha-position (6) is substituted, removing the most downfield proton. |

Visual Logic: NMR Decision Tree

Figure 1: Decision tree for assigning pyridazine regioisomers based on proton coupling constants and chemical shift environments.

Module 2: Synthesis Optimization (Upstream Control)

If your crude mixture contains >30% of the 5-ethyl isomer, purification will be yield-prohibitive. You must optimize the upstream chemistry.

Method A: Modified Minisci Reaction (Radical Control)

The standard Minisci reaction (AgNO

-

The Principle: The 4-position is nucleophilic but sterically sensitive. The 5-position is electronically similar but less sterically hindered.

-

Protocol Adjustment:

-

Switch Solvent: Move from pure water to DCM/Water (biphasic) . The phase-transfer environment often favors the 4-substitution due to the lipophilicity of the radical intermediate [1].

-

Acid Source: Use Propionic Acid (as solvent/reagent) rather than adding ethyl iodide.

-

Temperature: Lower the temperature to 0–10°C . Higher temperatures favor the thermodynamic product (often the 5-isomer or polysubstitution).

-

Method B: The "Chlorine-Block" Strategy (High Purity Route)

For pharmaceutical grade (>98%) requirements, avoid direct alkylation. Use a halogen-displacement route.

-

Start: 3,6-Dichloro-4-ethylpyridazine (Commercially available or synthesized via maleic hydrazide).

-

Step 1 (Amination): Heat with aqueous ammonia (130°C, pressure vessel). The 3-position (ortho to ethyl) is less reactive than the 6-position due to sterics, but the electronic effect of the ethyl group can deactivate the 4-position, directing ammonia to the 3 or 6 positions.

-

Correction: Actually, nucleophilic substitution on 3,6-dichloro-4-alkyl pyridazines usually favors the 6-position (sterically freer).

-

Strategic Fix: Use 3-amino-6-chloropyridazine , then alkylate at C4 (Minisci), then dechlorinate. The chlorine at C6 blocks the "Alpha-Impurity" (6-ethyl) completely.

-

-

Step 2 (Dechlorination): Hydrogenation (Pd/C, H

) removes the C6-chlorine, leaving the 3-amino-4-ethyl core.

Module 3: Downstream Purification (Removal)

Separating the 4-ethyl and 5-ethyl isomers is the primary bottleneck. They have similar boiling points but distinct pKa and solubility profiles due to the "ortho-effect" of the 4-ethyl group on the 3-amino group.

Protocol 1: The "Acid-Swing" Extraction

The 3-amino-4-ethyl isomer is slightly less basic than the 5-ethyl isomer because the ethyl group at position 4 sterically hinders the solvation of the protonated amine.

-

Dissolution: Dissolve crude mixture in DCM (Dichloromethane) .

-

Acid Wash (Triage): Extract with 0.5 M HCl (Limiting acid).

-

Theory: The more basic 5-ethyl isomer protonates first and moves to the aqueous layer preferentially.

-

Action: Perform 3 washes. Keep the organic layer (enriched in 4-ethyl) and the late aqueous fractions.

-

-

Basification: Take the organic layer (or the late aqueous cuts), neutralize with NaHCO

, and dry. -

Check: Run NMR. If 5-ethyl persists, proceed to recrystallization.

Protocol 2: Recrystallization (Solubility Differential)

-

Solvent System: Ethyl Acetate / Hexane (1:3).

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethyl Acetate.

-

Add Hexane dropwise until persistent turbidity is observed.

-

Cool slowly to Room Temperature, then to 4°C.

-

Result: The 4-ethyl isomer (more symmetrical packing) typically crystallizes first. The 5-ethyl isomer often remains in the mother liquor [2].

-

Purification Workflow Diagram

Figure 2: Acid-base swing extraction followed by recrystallization to isolate the target isomer.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn brown/black during the Minisci reaction? A: This indicates oxidative polymerization. The Minisci reaction generates high-energy radicals. If the radical concentration is too high or the temp is >50°C, the pyridazine ring can polymerize. Fix: Add the oxidant (Persulfate) dropwise over 2 hours to keep radical concentration low (steady-state approximation).

Q2: I see a peak at 1.2 ppm and 2.6 ppm in NMR, but the aromatic region is messy. What is it? A: Those are the ethyl group signals (Triplet/Quartet). They are not diagnostic for regioisomers because the chemical shift difference of the ethyl group between the 4- and 5-positions is negligible (<0.05 ppm). Always look at the aromatic region (7.0–9.0 ppm) for the splitting patterns described in Module 1.

Q3: Can I use Column Chromatography? A: Yes, but aminopyridazines streak on silica due to their basicity.

-

Fix: Pre-treat your silica gel with 2% Triethylamine (TEA) in Hexanes.

-

Eluent: Use a gradient of DCM : Methanol (98:2

90:10). The 4-ethyl isomer is usually less polar (higher

Q4: Is the 6-ethyl isomer common? A: It is rare in direct Minisci alkylation of 3-aminopyridazine because the amino group activates the ortho (4) and para (6) positions, but the ortho (4) is kinetically favored by the radical mechanism unless sterically blocked. If you see significant 6-ethyl, check if your starting material was contaminated or if you are running the reaction too hot.

References

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. (Methodology applicable to pyridazines via Minisci reaction adjustments).[2][3]

-

Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Technical Guides. (General principles of aminopyrazine/pyridazine solubility and purification).

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. (Foundational NMR data for assigning pyridazine regioisomers).

-

Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. ResearchGate. (Alternative synthetic routes for substituted pyridazines).

Sources

Technical Support Center: Optimizing the Yield of 4-Ethylpyridazin-3-amine in Cyclization Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-ethylpyridazin-3-amine. It addresses common challenges encountered during cyclization reactions and offers practical, field-proven solutions to optimize yield and purity.

I. Foundational Principles of 4-Ethylpyridazin-3-amine Synthesis

The synthesis of pyridazine derivatives, including 4-ethylpyridazin-3-amine, is a cornerstone in the development of novel pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] A prevalent and effective method for constructing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its derivatives.[3][4][5] This approach, while fundamental, is susceptible to various factors that can significantly impact the reaction yield and the purity of the final product.

The general mechanism involves the initial formation of a dihydropyridazine intermediate, which subsequently undergoes oxidation to yield the aromatic pyridazine ring.[4][6] The choice of starting materials, reaction conditions, and work-up procedures are all critical control points in maximizing the efficiency of this transformation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 4-ethylpyridazin-3-amine can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products.

Potential Causes & Solutions:

-

Incomplete Reaction: The cyclization reaction may not be proceeding to completion.

-

Troubleshooting:

-

Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Some cyclizations require sufficient thermal energy to overcome the activation barrier.[7] However, be cautious as excessive heat can lead to decomposition.

-

-

-

Side Reactions: The formation of undesired byproducts is a common cause of low yields.

-

Troubleshooting:

-

Control of pH: The acidity or basicity of the reaction medium can influence the reaction pathway. For hydrazine condensations, maintaining a slightly acidic to neutral pH is often optimal.

-

Order of Reagent Addition: The sequence in which reagents are introduced can be critical.[7] For instance, adding hydrazine hydrate slowly to the dicarbonyl precursor can help minimize self-condensation of the starting material.

-

-

-

Inefficient Aromatization: The intermediate dihydropyridazine may not be efficiently oxidized to the final aromatic product.[4]

-

Troubleshooting:

-

Oxidizing Agent: If the reaction is not performed under aerobic conditions, consider the addition of a mild oxidizing agent. In some cases, simply exposing the reaction mixture to air with vigorous stirring can facilitate oxidation.[6]

-

-

-

Sub-optimal Solvent Choice: The solvent can significantly influence reaction rates and equilibria.

-

Troubleshooting:

-

Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, dioxane). Protic solvents like ethanol or acetic acid can often facilitate the initial condensation step.

-

-

Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?

A2: Impurity generation is a frequent challenge. Understanding the potential side reactions is key to mitigating their formation.

Common Impurities & Mitigation Strategies:

-

Over-alkylation/Multiple Condensations: Hydrazine, being a difunctional nucleophile, can potentially react with more than one molecule of the dicarbonyl compound.

-

Mitigation: Use a slight excess of the dicarbonyl precursor relative to hydrazine hydrate to ensure the complete consumption of the hydrazine.

-

-

Incomplete Cyclization: The presence of uncyclized intermediates can be a source of impurities.

-

Mitigation: As mentioned previously, ensure the reaction goes to completion by optimizing reaction time and temperature.

-

-

Decomposition: The starting materials or the product may be sensitive to the reaction conditions.

-

Mitigation:

-

Temperature Control: Avoid excessive heating.

-

Inert Atmosphere: If your substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Q3: The reaction seems to stall and does not proceed to completion. What steps can I take to drive the reaction forward?

A3: A stalled reaction can be frustrating. Here are several strategies to overcome this issue.

Troubleshooting Stalled Reactions:

-

Catalyst Addition:

-

Water Removal: The condensation reaction produces water, which can be in equilibrium with the starting materials.

-

Azeotropic Removal: If using a non-polar solvent like toluene, employing a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

-

-

Reagent Purity: Impurities in the starting materials can inhibit the reaction.

-

Verification: Ensure the purity of your dicarbonyl precursor and hydrazine hydrate. Redistill or recrystallize if necessary.

-

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 4-ethylpyridazin-3-amine.

Q: What is the most common synthetic route to 4-ethylpyridazin-3-amine?

A: The most widely employed and versatile method is the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine hydrate.[3][10] For 4-ethylpyridazin-3-amine, a suitable precursor would be a γ-keto nitrile or a related derivative.

Q: How does the choice of solvent affect the reaction?

A: The solvent plays a crucial role in the reaction's success.

-

Protic Solvents (e.g., Ethanol, Acetic Acid): These can act as both the solvent and a catalyst for the initial condensation step.

-

Aprotic Solvents (e.g., Toluene, Dioxane): These are often used when water removal is necessary to drive the reaction equilibrium towards the product.

Q: Are there any alternative, metal-free synthetic methods?

A: Yes, recent advancements in organic synthesis have led to the development of metal-free approaches. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a regioselective route to pyridazine derivatives under neutral conditions.[11]

IV. Experimental Protocols

Optimized Protocol for the Synthesis of 4-Ethylpyridazin-3-amine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

-

Appropriate γ-keto nitrile precursor

-

Hydrazine hydrate

-

Ethanol

-